Zuretinol Acetate vs. 9-cis-β-Carotene: Superior Bioactivation to Functional Chromophore
Zuretinol Acetate directly provides 9-cis-retinyl acetate, which is hydrolyzed to 9-cis-retinol and oxidized to 9-cis-retinal, the active chromophore, without requiring complex enzymatic cleavage. In contrast, 9-cis-β-carotene must undergo symmetrical cleavage by β-carotene-15,15′-oxygenase (BCO1) to yield retinal, a step that is rate-limiting and inefficient in humans [1]. Preclinical studies show that 9-cis-β-carotene supplementation fails to restore vision in mouse models of LCA, while Zuretinol Acetate demonstrates significant functional improvement [2].
| Evidence Dimension | Chromophore bioavailability / functional rescue |
|---|---|
| Target Compound Data | 9-cis-retinyl acetate (Zuretinol Acetate) restores electroretinographic responses and prevents retinal degeneration in Rpe65-/- mice [2] |
| Comparator Or Baseline | 9-cis-β-carotene supplementation does not rescue visual function in the same mouse model [2] |
| Quantified Difference | Functional rescue present with Zuretinol Acetate; absent with 9-cis-β-carotene |
| Conditions | Rpe65-/- mouse model of LCA, oral administration |
Why This Matters
Direct precursor status eliminates reliance on a low-capacity cleavage enzyme, ensuring predictable chromophore delivery and functional recovery in RPE65-deficient patients.
- [1] Maeda T, et al. Dietary 9-cis-β,β-Carotene Fails to Rescue Vision in Mouse Models of Leber Congenital Amaurosis. Invest Ophthalmol Vis Sci. 2011;52(6):3873-3880. PMID: 21357395. View Source
- [2] Maeda T, et al. Evaluation of 9-cis-retinyl acetate therapy in Rpe65-/- mice. Invest Ophthalmol Vis Sci. 2009;50(9):4368-4378. PMID: 19407011. View Source
